molecular formula C13H11ClO3 B13935127 6-Chloro-4-methoxy-2-naphthalenecarboxylic acid methyl ester

6-Chloro-4-methoxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13935127
M. Wt: 250.68 g/mol
InChI Key: ULLNYDPZUGCLQT-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxy-2-naphthalenecarboxylic acid methyl ester is a synthetic naphthalene derivative that serves as a versatile chemical intermediate in organic synthesis and medicinal chemistry research. The naphthalene core is a privileged structure in drug discovery, and its derivatives are frequently explored for their potential biological activities . Compounds within this chemical class are of significant interest in the development of pharmacologically active molecules, including novel anti-tubercular agents. Research into naphthamide analogues has shown that this structural motif can exhibit considerable activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis , potentially through targeting the essential mycobacterial membrane protein large 3 (MmpL3) transporter . The specific substitutions on the naphthalene ring—including the methoxy, chloro, and ester functional groups—provide key handles for further synthetic modification, allowing researchers to fine-tune the compound's properties and explore structure-activity relationships (SAR) . This ester is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H11ClO3

Molecular Weight

250.68 g/mol

IUPAC Name

methyl 6-chloro-4-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H11ClO3/c1-16-12-6-9(13(15)17-2)5-8-3-4-10(14)7-11(8)12/h3-7H,1-2H3

InChI Key

ULLNYDPZUGCLQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=CC2=CC(=C1)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Preparation of Key Intermediates

Starting from β-Naphthol Derivatives

  • Bromination and Carbonylation : β-Naphthol can be brominated to form 6-bromo-2-naphthol, which is subsequently carbonylated in the presence of a Group VIII metal catalyst (e.g., palladium) and a reactive alcohol solvent to form hydroxy aromatic esters. The acid formed during this reaction (hydrobromic acid) is neutralized by weak bases such as tertiary amines (triethylamine preferred) to enhance yield and purity.

  • Demethylation and Hydrolysis : Methoxy groups can be introduced or removed by treatment with hydrobromic acid in aqueous acetic acid, which cleaves methyl ethers to hydroxy groups, enabling further functionalization.

Methylation Using Dimethyl Sulfate

  • Aromatic hydroxycarboxylic acids are methylated using dimethyl sulfate in aqueous alkaline conditions (pH controlled by sodium hydroxide) to obtain methyl esters with high purity and yield. The process involves careful pH control during addition of dimethyl sulfate to prevent side reactions and ensure efficient methylation.

  • This method achieves methyl ester purity >98% and yields >90%, with minimal formation of partially methylated by-products, making it industrially favorable.

Specific Preparation Method for 6-Chloro-4-methoxy-2-naphthalenecarboxylic Acid Methyl Ester

While direct literature on this exact compound is limited, closely related compounds and intermediates provide insight:

  • Chlorination : Introduction of the chlorine atom at the 6-position can be achieved via electrophilic aromatic substitution on suitably substituted naphthalenes or naphthols.

  • Methoxylation : The 4-hydroxy group is methylated using methylating agents such as dimethyl sulfate or methyl iodide under controlled alkaline conditions to form the methoxy substituent.

  • Esterification : The carboxylic acid group at the 2-position is esterified to the methyl ester, often by reaction with methanol in acidic or catalytic conditions or via carbonylation reactions in the presence of alcohol solvents and metal catalysts.

  • Cyclization and Yield Improvement : For related compounds, cyclization reactions using magnesium alkoxides instead of sodium methoxide have shown improved yields and reduced side reactions, indicating that choice of base and solvent critically affects the efficiency of the synthesis.

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Bromination Bromine under controlled temperature Produces 6-bromo-2-naphthol as intermediate
Carbonylation Carbon monoxide, Group VIII metal catalyst, alcohol solvent Forms ester via halide elimination; acid byproduct neutralized by tertiary amines
Methylation Dimethyl sulfate, aqueous sodium hydroxide, controlled pH (8.2–11.8), 20–55°C High yield and purity methyl ester formation; minimal side products
Cyclization (for related compounds) Magnesium alkoxide in alcohol solvent, 40–125°C Improves yield over sodium methoxide cyclization; reduces side reactions

Purification and Isolation Techniques

  • Phase Separation : After methylation, the reaction mixture typically separates into organic and aqueous phases, with the organic phase containing the methyl ester product.

  • Extraction and Washing : The crude product is extracted using solvents such as diethyl ether or dichloromethane, washed with acid (e.g., 2N hydrochloric acid) and water to remove impurities.

  • Drying and Concentration : Organic layers are dried (e.g., over anhydrous sodium sulfate) and concentrated under reduced pressure.

  • Crystallization : Final purification is achieved by recrystallization from solvent mixtures such as acetic acid/water or methanol, yielding high-purity crystalline methyl esters.

Comparative Yield and Efficiency

Method Yield (%) Purity (%) Advantages Disadvantages
Bromination + Carbonylation + Esterification Up to 90+ High (crystalline) Economical, fewer steps from β-naphthol Requires metal catalysts and base neutralization
Dimethyl Sulfate Methylation ~95 >98 Simple, high space/time yield, minimal by-products Use of toxic methylating agent (dimethyl sulfate)
Cyclization with Magnesium Alkoxide 77.2 (improved) Not specified Higher yield than sodium methoxide method Requires careful control of reagent activity

Summary of Research Findings

  • The carbonylation of halogenated naphthol derivatives in the presence of alcohol solvents and Group VIII metal catalysts is a well-established route to aromatic esters, including methoxy-substituted naphthalenecarboxylates.

  • Methylation using dimethyl sulfate under controlled alkaline conditions provides high yields and purity of methyl esters, making it industrially preferred despite handling concerns of the methylating agent.

  • Use of magnesium alkoxides instead of sodium methoxide for cyclization reactions in related compounds significantly improves yield and reduces side reactions, suggesting a potential optimization for the synthesis of methoxy-substituted naphthalenecarboxylates.

  • Purification through phase separation, extraction, and recrystallization is critical to obtain high-purity methyl esters suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 2-Naphthalenemethanol derivatives.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy-, methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to two structurally related esters with heterocyclic cores:

6-Chloro-1H-indazole-4-carboxylic Acid Methyl Ester (CAS: 885519-72-2)
  • Molecular Formula : C₉H₇ClN₂O₂
  • Molecular Weight : 210.62 g/mol
  • Core Structure : Indazole (benzene fused with pyrazole).
  • Substituents : Chloro (-Cl) at position 6, methyl ester (-COOCH₃) at position 3.
  • Smaller molecular weight and reduced hydrophobicity due to the absence of a fused benzene ring.
  • Applications : Likely explored in medicinal chemistry due to indazole’s prevalence in kinase inhibitors and anticancer agents .
6-Chloro-4-azaindole-2-carboxylic Acid Ethyl Ester (CAS: 1594694-75-3)
  • Molecular Formula : C₁₀H₉ClN₂O₂
  • Molecular Weight : 224.65 g/mol
  • Core Structure : Azaindole (pyrrole fused with pyridine).
  • Substituents : Chloro (-Cl) at position 6, ethyl ester (-COOCH₂CH₃) at position 2.
  • Ethyl ester vs. methyl ester: Longer alkyl chain may enhance lipophilicity.
  • Applications : Azaindoles are common in drug discovery, particularly for antiviral and anti-inflammatory compounds .

Comparative Analysis Table

Property 6-Chloro-4-methoxy-2-naphthalenecarboxylic Acid Methyl Ester 6-Chloro-1H-indazole-4-carboxylic Acid Methyl Ester 6-Chloro-4-azaindole-2-carboxylic Acid Ethyl Ester
Core Structure Naphthalene Indazole Azaindole
Molecular Formula C₁₃H₁₁ClO₃ C₉H₇ClN₂O₂ C₁₀H₉ClN₂O₂
Molecular Weight (g/mol) 250.68 210.62 224.65
Key Substituents -Cl (6), -OCH₃ (4), -COOCH₃ (2) -Cl (6), -COOCH₃ (4) -Cl (6), -COOCH₂CH₃ (2)
Polarity Moderate (methoxy and ester groups) Higher (N-heterocycle) Highest (N-heterocycle and pyridine)
Potential Applications Materials science, synthetic intermediates Pharmaceuticals (kinase inhibitors) Pharmaceuticals (antiviral agents)

Reactivity and Functional Group Comparisons

  • Ester Hydrolysis :
    • The target compound’s ester group is less reactive toward hydrolysis than fatty acid methyl esters (e.g., palmitic acid methyl ester, ) due to electron-withdrawing chloro and aromatic stabilization .

    • Indazole and azaindole esters may exhibit faster hydrolysis under basic conditions due to electron-deficient cores.
  • Electrophilic Substitution :
    • Methoxy (-OCH₃) in the naphthalene derivative directs electrophiles to the ortho/para positions, whereas chloro (-Cl) deactivates the ring. In contrast, indazole and azaindole cores favor substitution at nitrogen-adjacent positions .

Biological Activity

6-Chloro-4-methoxy-2-naphthalenecarboxylic acid methyl ester (C13H11ClO3) is an organic compound notable for its diverse biological activities. Its structure, characterized by a naphthalene backbone with a chlorine atom and a methoxy group, positions it as a significant compound in medicinal chemistry and organic synthesis. This article explores the biological activities associated with this compound, including antimicrobial properties, potential therapeutic applications, and mechanisms of action.

  • Molecular Formula : C13H11ClO3
  • Molecular Weight : 250.68 g/mol
  • Structural Features : The presence of a carboxylic acid methyl ester group, chlorine atom, and methoxy group enhances its reactivity and interaction with biological targets.

Biological Activities

Research has indicated that 6-chloro-4-methoxy-2-naphthalenecarboxylic acid methyl ester exhibits several promising biological activities:

  • Antimicrobial Activity :
    • The compound has shown potential against various microbial strains, indicating its usefulness in developing antimicrobial agents. Studies demonstrate its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria.
  • Anti-inflammatory Properties :
    • Preliminary research suggests that this compound may have anti-inflammatory effects, possibly through modulation of inflammatory pathways. This activity could make it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition :
    • Interaction studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

The mechanism by which 6-chloro-4-methoxy-2-naphthalenecarboxylic acid methyl ester exerts its biological effects is thought to involve:

  • Binding Affinity : The chlorine and methoxy groups influence the compound's binding affinity to various biological targets, including enzymes and receptors.
  • Ester Hydrolysis : The ester group can be hydrolyzed to release the active carboxylic acid form of the compound, facilitating its participation in biochemical pathways.

Comparative Analysis

To better understand the uniqueness of 6-chloro-4-methoxy-2-naphthalenecarboxylic acid methyl ester, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
6-Chloro-4-hydroxy-2-naphthoic acidC13H11ClO3Hydroxyl group instead of methoxy
8-Chloro-4-methoxy-2-naphthalenecarboxylic acid methyl esterC13H11ClO3Different chlorine position on the naphthalene ring
4-Methoxy-6-methyl-2-naphthalenecarboxylic acid methyl esterC14H14O3Contains a methyl group instead of chlorine

These compounds exhibit varying biological activities and synthetic pathways due to their structural differences.

Case Studies

Several studies have explored the biological activity of related naphthalene derivatives. For instance:

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of various naphthalene derivatives, including 6-chloro-4-methoxy-2-naphthalenecarboxylic acid methyl ester, against common pathogens. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential .
  • Anti-inflammatory Research :
    • Research focused on the anti-inflammatory properties of naphthalene derivatives found that compounds similar to 6-chloro-4-methoxy-2-naphthalenecarboxylic acid methyl ester significantly reduced inflammation markers in vitro and in vivo models .

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